molecular formula C7H8FN B13662591 3-Fluoro-2,4-dimethylpyridine CAS No. 1227575-02-1

3-Fluoro-2,4-dimethylpyridine

Cat. No.: B13662591
CAS No.: 1227575-02-1
M. Wt: 125.14 g/mol
InChI Key: ANSKFBDJVMXKBH-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both fluorine and methyl groups on the pyridine ring imparts distinct electronic and steric characteristics, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,4-dimethylpyridine using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). This method provides a high yield of the desired product .

Another method involves the reaction of 3-bromo-2,4-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor®, potassium fluoride (KF)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Substitution Products: Methoxy-substituted pyridines

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Piperidine derivatives

Scientific Research Applications

3-Fluoro-2,4-dimethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethylpyridine in biological systems involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors. Fluorine’s high electronegativity can enhance hydrogen bonding interactions and alter the compound’s overall lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3-Fluoro-4-methylpyridine
  • 2,4-Difluoropyridine

Comparison

3-Fluoro-2,4-dimethylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties compared to other fluorinated pyridines. For example, 2-Fluoro-4-methylpyridine lacks the additional methyl group at the 2-position, which can significantly alter its reactivity and interaction with other molecules .

Properties

CAS No.

1227575-02-1

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

3-fluoro-2,4-dimethylpyridine

InChI

InChI=1S/C7H8FN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3

InChI Key

ANSKFBDJVMXKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)F

Origin of Product

United States

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